

Application Notes and Protocols for eCF506 In Vivo Dosing in Mouse Models

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Compound of Interest

Compound Name: eCF506

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Introduction

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.^{[1][2][3]} Unlike traditional ATP-competitive SRC inhibitors, **eCF506** possesses a unique mechanism of action, locking SRC in its inactive conformation.^{[4][5][6][7]} This novel mechanism inhibits both the enzymatic and scaffolding functions of SRC, preventing its phosphorylation and the subsequent formation of the SRC-FAK signaling complex.^{[1][4][5]} This leads to increased antitumor efficacy and improved tolerability in preclinical mouse models of various cancers, including breast, ovarian, and esophageal squamous cell carcinoma.^{[1][3][4][8][9]}

These application notes provide a comprehensive overview of the in vivo dosing and administration of **eCF506** in mouse models based on available preclinical data. The included protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of **eCF506**.

Data Presentation

Table 1: Summary of eCF506 In Vivo Dosing Regimens in Mouse Models

Cancer Model	Mouse Strain	Dose (mg/kg)	Administration Route	Vehicle	Dosing Schedule	Study Duration	Reference
Orthotopic Breast Cancer	FVB (immunocompetent)	40	Oral Gavage	3 mmol/L citrate buffer	Daily	28 days	[4]
Orthotopic Breast Cancer	CD1 Nude (immunocompromised)	10, 20, 40	Oral Gavage	3 mmol/L citrate buffer	Daily	3 days (PD study)	[4][5]
Orthotopic Breast Cancer	CD1 Nude (immunocompromised)	40	Oral Gavage	3 mmol/L citrate buffer	Daily	28 days	[4]
Breast Cancer Bone Metastases	FVB (syngeneic)	40	Oral Gavage	Ultrapure water	Daily	28 days	[4]
Breast Cancer Xenograft	Rag2-Il2rg double knockout	40	Oral Gavage	50 mmol/L lactic acid with 0.1 mol/L NaOH, pH 6	Daily	Not specified	[10]
Ovarian Clear Cell Carcinoma	CD1 Nude	20, 40, 80	Oral Gavage	3 mM citrate buffer	Daily	21 days	[9]

Xenograf t								
Esophag eal Squamou s Cell Carcinom a Xenograf t	CD1 Nude	40	Oral Gavage	Not specified	Daily	28 days	[3]	
HCT116 Xenograf t (Pharma codynami cs)	Not specified	50	Oral Gavage	Nanopur e water	Daily	3 days	[2]	

Table 2: Pharmacokinetic and Toxicity Data for eCF506 in Mice

Parameter	Value	Mouse Strain	Administration Route	Reference
Maximum Tolerated Dose (MTD)	>400 mg/kg (female)	Not specified	Oral	[4][5]
Oral Bioavailability	25.3%	Not specified	Oral	[2][11]
Blood Concentration (single 40 mg/kg dose)	>0.2 µmol/L for 24 hours	CD1 Nude (female)	Oral	[4]

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Model in Immunocompetent FVB Mice

Objective: To evaluate the anti-tumor efficacy of **eCF506** in a primary breast cancer model with an intact immune system.

Materials:

- **eCF506**
- Vehicle: 3 mmol/L citrate buffer
- MetBo2 murine triple-negative breast cancer cells
- Female FVB wild-type mice
- Standard laboratory equipment for cell culture, injections, and oral gavage.

Procedure:

- Cell Culture: Culture MetBo2 cells according to standard protocols.
- Tumor Implantation: Inject one million MetBo2 cells into the fourth mammary fat pad of female FVB mice.
- Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 0.04–0.05 cm³. Monitor tumor size and animal weight regularly.
- Randomization and Treatment: Randomize mice into two groups: vehicle control and **eCF506** treatment.
- Drug Administration: Administer **eCF506** at a dose of 40 mg/kg or vehicle daily via oral gavage for 28 days.^[4]
- Efficacy Evaluation: Monitor tumor volume and animal weight throughout the study. After the treatment period, continue to monitor for tumor relapse.^[4]

- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for immunohistochemical (IHC) analysis of biomarkers such as phospho-SRC (pY418/pY419).
[4]

Protocol 2: Pharmacodynamic Study in an Orthotopic Breast Cancer Xenograft Model

Objective: To determine the effective dose range of **eCF506** for in vivo target inhibition.

Materials:

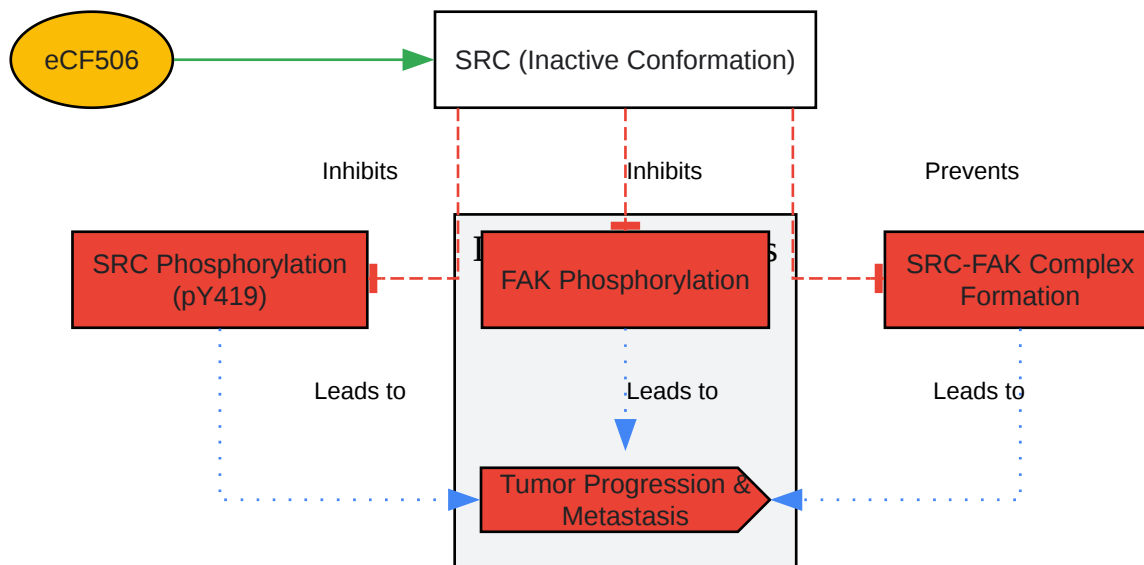
- **eCF506**
- Vehicle: 3 mmol/L citrate buffer
- MetBo2 cells
- Female CD1 nude mice
- Equipment for IHC analysis.

Procedure:

- Tumor Implantation: Inject MetBo2 cells into the mammary fat pad of female CD1 nude mice and allow tumors to reach approximately 0.1 cm³.
[4][5]
- Dosing: Dose mice daily for 3 days by oral gavage with **eCF506** at 10, 20, and 40 mg/kg, or with vehicle.
[4][5]
- Tissue Collection: Euthanize the mice 3 hours after the final dose.
[4][5]
- Tissue Processing: Fix tumors in neutral buffered formalin for subsequent IHC analysis.
- Immunohistochemistry: Stain tumor sections for phospho-SRC (pY418) to assess the level of target inhibition.
[4]

Mandatory Visualizations

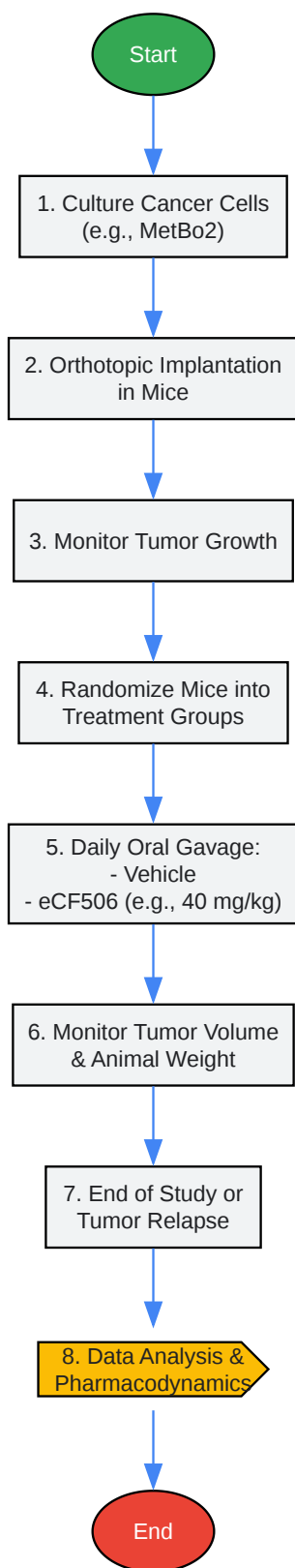
Signaling Pathway of eCF506



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Caption: Mechanism of action of **eCF506** on the SRC signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study of **eCF506**.

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